![molecular formula C11H12ClF4NO B1450584 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride CAS No. 1803583-79-0](/img/structure/B1450584.png)
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
Overview
Description
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H11F4NO.ClH. It is known for its unique structure, which includes a pyrrolidine ring substituted with a fluoro group and a trifluoromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the pyrrolidine ring with a trifluoromethoxyphenyl precursor, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural components allow for interactions with various biological targets, making it a candidate for drug development.
Enzyme Inhibition
One notable application is its potential as an enzyme inhibitor . The presence of the trifluoromethoxy group has been linked to enhanced inhibition of serotonin uptake, suggesting applications in treating mood disorders. Additionally, it has been explored as a potential inhibitor for dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is significant in diabetes management.
Neuropharmacological Activities
The compound's ability to modulate neuropharmacological pathways opens avenues for research into treatments for neurological disorders. Preliminary studies have indicated its efficacy against certain cancer cell lines and its potential role in modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride:
- Cancer Research : A study demonstrated that compounds with similar structural features exhibited cytotoxic effects on various cancer cell lines. This suggests that this compound may also possess anticancer properties, although further investigation is required to confirm these effects.
- Mood Disorders : Research into the inhibition of serotonin uptake has shown promise for compounds containing trifluoromethoxy groups. This positions this compound as a potential candidate for developing antidepressants or anxiolytics .
Mechanism of Action
The mechanism of action of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrrolidine ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
- 3-Fluoro-3-[2-(difluoromethoxy)phenyl]pyrrolidine hydrochloride
- 3-Fluoro-3-[2-(trifluoromethoxy)benzyl]pyrrolidine hydrochloride
Uniqueness
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is unique due to the presence of both fluoro and trifluoromethoxy groups, which confer distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in medicinal chemistry and other scientific research fields .
Biological Activity
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride (CAS Number: 1803583-79-0) is a synthetic organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and trifluoromethoxy substitution, contributes to its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H12ClF4N
- Molecular Weight : Approximately 295.68 g/mol
- Chemical Structure : The compound features a pyrrolidine ring with a trifluoromethoxy group and a fluorine atom, enhancing its lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Interaction : The compound may bind to neurotransmitter receptors or enzymes, modulating their activity, which is critical for neuropharmacological applications.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Overview
Research indicates that this compound has several biological activities:
- Anticancer Effects :
-
Neuropharmacological Modulation :
- The compound has been identified as a potential modulator of neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cells; effective against colorectal cancer models | |
Neuropharmacological | Modulates neurotransmitter receptor activity |
Case Study: Anticancer Activity
A recent study evaluated the efficacy of this compound against FaDu hypopharyngeal tumor cells. The results demonstrated:
- Cytotoxicity : The compound exhibited higher cytotoxicity compared to the reference drug bleomycin.
- Mechanism : The study proposed that the structural features of the compound enhance its interaction with cellular targets involved in apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Fluoro-3-(trifluoromethyl)phenylpyrrolidine | Contains trifluoromethyl instead of trifluoromethoxy | Different electronic properties affecting reactivity |
2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine | Fluorine substitution at a different position | Variations in pharmacokinetics due to positional differences |
These comparisons highlight how variations in substituents can lead to significant differences in biological activity and reactivity profiles.
Q & A
Basic Research Questions
Q. How can the stereochemistry of 3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride be confirmed experimentally?
- Methodological Answer: Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, and coupling constants can reveal spatial arrangements of fluorine and adjacent protons. X-ray crystallography provides definitive proof of the three-dimensional configuration, particularly for chiral centers in the pyrrolidine ring. Precedent studies on structurally similar fluorinated pyrrolidines (e.g., 3-fluoropiperidine derivatives) highlight the importance of crystallizing the compound with a resolving agent to isolate enantiomers .
Q. What analytical techniques are recommended for assessing the purity of this compound in synthetic batches?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for quantifying purity. Complementary techniques include:
- Mass spectrometry (MS): To confirm molecular weight and detect trace impurities.
- Elemental analysis: To validate C, H, N, and F content against theoretical values.
- Karl Fischer titration: For residual water quantification.
Purity thresholds ≥98% (HPLC) are typical for pharmacological studies, as seen in analogous fluorinated pyrrolidine standards .
Q. What synthetic routes are effective for introducing the trifluoromethoxy group into the phenyl ring?
- Methodological Answer: The trifluoromethoxy group can be introduced via:
- Ullmann-type coupling: Reacting a bromophenyl precursor with trifluoromethoxy copper(I) under palladium catalysis.
- Electrophilic fluorination: Using trifluoromethyl hypofluorite (CFOF) in anhydrous solvents like dichloromethane.
Reaction optimization (e.g., temperature, catalyst loading) is critical to avoid side products, as demonstrated in syntheses of 2-(trifluoromethoxy)pyridine derivatives .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify energetically favorable pathways. For example:
- Reaction path screening: To evaluate fluorination or cyclization steps.
- Solvent effects: COSMO-RS simulations assess solvent polarity impacts on yield.
Experimental validation using high-throughput microreactors can test predicted conditions, reducing trial-and-error iterations. This approach aligns with ICReDD’s methodology for reaction design .
Q. How should researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo effects)?
- Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., cell vs. tissue models) or pharmacokinetic factors (e.g., blood-brain barrier penetration). Strategies include:
- Dose-response profiling: To establish EC/IC values across multiple models.
- Metabolite analysis: LC-MS/MS identifies active metabolites that may contribute to in vivo effects.
For arylcyclohexylamines like 3-fluoro-PCP, discriminative stimulus studies in rats require strict control of dosing intervals and environmental variables to minimize behavioral variability .
Q. What strategies mitigate fluorinated byproduct formation during pyrrolidine ring closure?
- Methodological Answer: Byproducts often stem from competing elimination or over-fluorination. Mitigation approaches:
- Temperature modulation: Lower temperatures (0–5°C) favor cyclization over elimination.
- Protecting groups: Temporary protection of amine groups (e.g., Boc) prevents unwanted fluorination at nitrogen.
- Catalyst selection: Palladium(II) acetate with chelating ligands (e.g., dppf) improves regioselectivity.
Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates the desired product .
Q. How does the trifluoromethoxy group influence the compound’s stability under physiological conditions?
- Methodological Answer: The electron-withdrawing trifluoromethoxy group enhances metabolic stability but may increase susceptibility to hydrolysis in acidic environments. Stability assays:
- pH-dependent degradation studies: Incubate the compound in buffers (pH 1–9) and monitor via HPLC.
- Plasma stability tests: Human or rat plasma incubation (37°C, 1–24 hours) quantifies enzymatic degradation.
Structural analogs with trifluoromethoxy substituents show prolonged half-lives in neutral conditions but rapid breakdown in gastric fluid .
Q. Methodological Best Practices
Q. What safety protocols are essential when handling this compound in vitro?
- Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride dust.
- Waste disposal: Segregate fluorinated waste for incineration at ≥1,000°C to prevent environmental release of HF or CFO⁻ byproducts.
Precedent protocols for chlorophenyl-pyrrolidine derivatives emphasize glove-box use for air-sensitive steps .
Q. How can researchers validate target engagement in neurological studies?
- Methodological Answer:
- Radioligand binding assays: Use - or -labeled analogs to quantify affinity for NMDA or sigma-1 receptors.
- Electrophysiology: Patch-clamp recordings in hippocampal neurons assess functional blockade of ion channels.
- Behavioral assays: Conditioned place preference (CPP) or rotarod tests in rodents correlate target engagement with phenotypic effects.
For 3-fluoro-PCP, discriminative stimulus studies confirm CNS activity through dose-dependent substitution in trained rats .
Properties
IUPAC Name |
3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO.ClH/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)17-11(13,14)15;/h1-4,16H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEKXJSYRPQAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2OC(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-79-0 | |
Record name | Pyrrolidine, 3-fluoro-3-[2-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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